molecular formula C18H17NO4 B1251406 1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine

1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine

Cat. No. B1251406
M. Wt: 311.3 g/mol
InChI Key: YHTCCMRFBAMGJT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine is a natural product found in Mitrephora maingayi with data available.

Scientific Research Applications

Cytotoxic Activities

Research on compounds structurally related to 1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine has demonstrated potential cytotoxic activities. Specifically, compounds isolated from Fissistigma oldhamii var. longistipitatum have shown activity against various cancer cell lines, such as HL-60, HELA, MCF-7, and HEPG2, indicating a potential for anticancer research and drug development (Chen et al., 2021).

Novel Compound Synthesis

The synthesis and characterization of new oxoaporphine alkaloids, including efforts to understand their structures and properties, have been a focus of research. These studies provide foundational knowledge for developing new pharmaceuticals or materials based on these unique molecular frameworks (Zhi-yuan et al., 2005).

Synthetic Methodologies

Advances in synthetic methodologies for oxoisoaporphine derivatives and related compounds have been explored. This includes developing new reactions and understanding the mechanisms underlying the formation and transformation of these compounds, which could lead to new synthetic routes for pharmaceuticals (Sobarzo-Sánchez et al., 2010).

Photoreduction Studies

Photoreduction of oxoisoaporphines has been investigated, providing insights into the chemical behavior of these compounds under light exposure. This research could inform the development of light-sensitive materials or drugs (De la Fuente et al., 2004).

properties

Product Name

1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

(6aR)-3-hydroxy-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-5-one

InChI

InChI=1S/C18H17NO4/c1-22-17-15-10-6-4-3-5-9(10)7-12-14(15)11(8-13(20)19-12)16(21)18(17)23-2/h3-6,12,21H,7-8H2,1-2H3,(H,19,20)/t12-/m1/s1

InChI Key

YHTCCMRFBAMGJT-GFCCVEGCSA-N

Isomeric SMILES

COC1=C2C3=CC=CC=C3C[C@@H]4C2=C(CC(=O)N4)C(=C1OC)O

Canonical SMILES

COC1=C2C3=CC=CC=C3CC4C2=C(CC(=O)N4)C(=C1OC)O

synonyms

1,2-dimethoxy-3-hydroxy-5-oxonoraporphine
12-DMHONP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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